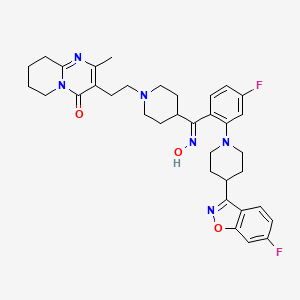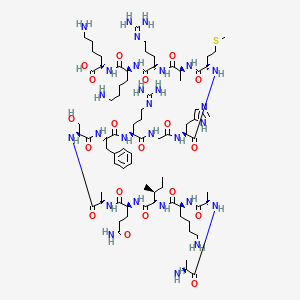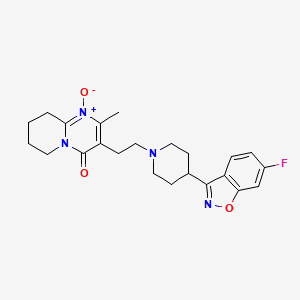
Flumioxazin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flumioxazin-13C3 (FLU-13C3) is a synthetic herbicide that belongs to the oxadiazon family. It is a broad-spectrum pre-emergence herbicide that is used to control a variety of weeds, including annual grasses, sedges, and broadleaved weeds, in a wide range of crops. FLU-13C3 is a non-selective herbicide that works by inhibiting the growth of weeds, thus preventing them from emerging and competing with the crop for nutrients and sunlight.
作用機序
Flumioxazin-13C3 works by inhibiting the growth of weeds by preventing them from emerging and competing with the crop for nutrients and sunlight. It does this by blocking the synthesis of cell wall components, such as cellulose and pectin, which are essential for the growth and development of plants. The herbicide also affects the production of enzymes involved in photosynthesis and respiration, resulting in the inhibition of growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of Flumioxazin-13C3 on plants are complex and are not yet fully understood. However, it is known that the herbicide affects the production of enzymes involved in photosynthesis and respiration, resulting in the inhibition of growth and development. Additionally, it has been shown to inhibit the synthesis of cell wall components, such as cellulose and pectin, which are essential for the growth and development of plants.
実験室実験の利点と制限
The advantages of using Flumioxazin-13C3 in lab experiments include its broad-spectrum activity, its low cost, and its low toxicity. Additionally, it is easy to use and is effective at controlling a wide range of weeds. The main limitation of using Flumioxazin-13C3 in lab experiments is that it is not selective and can affect the growth and development of the crop as well as the weeds.
将来の方向性
Future research on Flumioxazin-13C3 could focus on developing more effective and selective herbicides. Additionally, research could focus on improving the efficacy of the herbicide by exploring different application methods and formulations. Other future research could focus on understanding the biochemical and physiological effects of the herbicide on plants and developing strategies to reduce its negative effects. Additionally, research could focus on developing strategies to reduce the environmental impact of the herbicide and exploring ways to reduce its cost.
合成法
Flumioxazin-13C3 is synthesized through a process called nitration. This process involves the reaction of a nitric acid solution with a hydrocarbon compound, such as flumioxazin, to form a nitro compound. The nitro compound is then reacted with a base, such as sodium hydroxide, to form a dinitro compound. Finally, the dinitro compound is reacted with an oxidizing agent, such as potassium permanganate, to form Flumioxazin-13C3.
科学的研究の応用
Flumioxazin-13C3 is used in scientific research to study the effects of herbicides on plant growth and development. It has been used to study the effects of herbicides on the growth and development of a variety of crops, such as corn, soybeans, and wheat. It has also been used to study the effects of herbicides on weeds in order to develop more effective herbicides.
特性
| { "Design of Synthesis Pathway": "The synthesis of Flumioxazin-13C3 involves the introduction of three 13C isotopes into the molecule. This can be achieved by using 13C labeled starting materials and/or incorporating 13C labeled reagents in the reaction steps. One possible synthesis pathway is as follows:", "Starting Materials": [ "3,5-dibromo-4-hydroxybenzonitrile-13C3", "4-chloro-2-fluoro-5-(trifluoromethyl)pyridine", "sodium hydride", "trimethylsilyl azide", "palladium(II) acetate", "triphenylphosphine", "copper(I) iodide", "sodium ascorbate", "potassium carbonate", "acetic acid", "methanol" ], "Reaction": [ "Step 1: 3,5-dibromo-4-hydroxybenzonitrile-13C3 is reacted with sodium hydride in DMF to form the corresponding phenoxide.", "Step 2: The phenoxide is then reacted with trimethylsilyl azide in the presence of copper(I) iodide and triphenylphosphine to form the corresponding azide.", "Step 3: The azide is then reduced with palladium(II) acetate and sodium ascorbate to form the corresponding amine.", "Step 4: 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is reacted with potassium carbonate in DMF to form the corresponding pyridine-2,5-diol.", "Step 5: The amine from Step 3 is then reacted with the pyridine-2,5-diol from Step 4 in the presence of acetic acid to form Flumioxazin-13C3.", "Step 6: Flumioxazin-13C3 is then purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |
CAS番号 |
1346604-88-3 |
製品名 |
Flumioxazin-13C3 |
分子式 |
C19H15FN2O4 |
分子量 |
357.314 |
IUPAC名 |
2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
InChIキー |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
同義語 |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



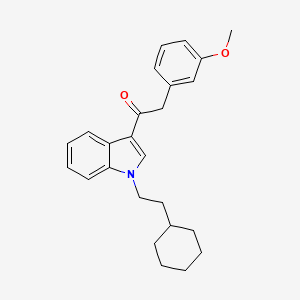
![L-[1-13C]Glucose](/img/structure/B583745.png)
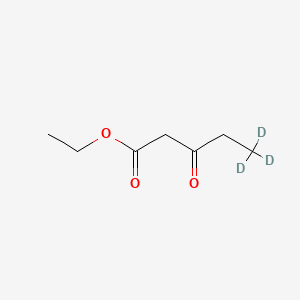

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
